Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate
Overview
Description
Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate: is an organic compound that features a pyridine ring, a methyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-pyridinecarboxaldehyde and tert-butyl carbamate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: 2-(Boc-amino)-2-(2-pyridyl)ethanol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
- Acts as a building block in the preparation of peptide mimetics and other bioactive molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Used in the production of fine chemicals and specialty materials.
- Serves as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate largely depends on its use and the context in which it is applied. In organic synthesis, its functional groups allow it to participate in a variety of chemical reactions, facilitating the formation of complex structures. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Methyl 2-(Boc-amino)-2-(3-pyridyl)acetate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.
Methyl 2-(Boc-amino)-2-(4-pyridyl)acetate: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
Ethyl 2-(Boc-amino)-2-(2-pyridyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through several organic reactions that involve the protection of amines and the introduction of pyridine moieties. The compound serves as a building block for various biologically active derivatives. Its structure allows for multiple functionalizations, making it versatile in synthetic chemistry.
Key Reactions:
- Oxidation : Formation of N-oxides from the pyridine ring.
- Reduction : Conversion to 2-(Boc-amino)-2-(2-pyridyl)ethanol.
- Substitution : Various derivatives can be synthesized depending on the reactants used.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects. For instance, its pyridine moiety is known to enhance binding affinity to specific biological targets, contributing to its pharmacological profile .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from this compound. In particular, derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to induce cell death through mechanisms such as apoptosis and mitotic catastrophe.
- Case Study : A series of pyridine-based analogs demonstrated potent inhibition of cancer cell proliferation with IC50 values as low as 0.126 μM against MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Certain derivatives have shown effectiveness against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species.
- Activity Data : Compounds derived from this compound displayed minimal inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound derivatives has been evaluated in animal models, indicating favorable absorption and distribution characteristics. For instance, one derivative exhibited a maximum concentration (Cmax) of 592 ± 62 mg/mL with acceptable oral bioavailability following administration . Toxicity assessments revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a promising safety profile for further development .
Data Tables
Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | MDA-MB-231 | 0.126 μM | Significant inhibition observed |
Antimicrobial | MRSA | 4–8 μg/mL | Effective against resistant strains |
Pharmacokinetics | Sprague-Dawley rats | Cmax = 592 ± 62 mg/mL | Favorable bioavailability |
Toxicity | Kunming mice | No toxicity up to 2000 mg/kg | Safe for high-dose studies |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZMKBCSGGDFMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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